4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine
Description
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine (CAS: 2059942-36-6) is a pyrimidine derivative featuring two distinct heterocyclic substituents: an oxan-4-yl (tetrahydropyran) group at position 4 and a piperidin-4-yl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₄H₂₃Cl₂N₃O, with a molecular weight of 320.26 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility for pharmacological applications. Pyrimidine derivatives are pivotal in drug discovery due to their ability to mimic nucleobases, enabling interactions with biological targets such as kinases and receptors . The oxan-4-yl group contributes to improved hydrophilicity, while the piperidine moiety may enhance binding to hydrophobic pockets in enzymes or receptors .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(oxan-4-yl)-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C14H21N3O/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11/h3,8,11-12,15H,1-2,4-7,9-10H2 |
InChI Key |
QKPJSAQXTBRJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the oxan-4-yl and piperidin-4-yl substituents through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine is a synthetic organic compound featuring a pyrimidine core, a piperidine ring, and an oxane moiety. It has a molecular formula of and a molecular weight of 247.34 g/mol. This compound is investigated for its potential in medicinal chemistry and biological research because of its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step organic synthesis route. Industrial production may use continuous flow reactors or batch processes and adhere to green chemistry principles to minimize environmental impact. Common reagents used in synthesis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, with temperature and solvent choice being critical for optimal yields and purity.
Potential Applications in Biological Research
Research indicates that this compound exhibits various biological activities and has been explored for its potential as an enzyme inhibitor and receptor modulator. This could lead to therapeutic applications in treating conditions such as inflammation, cancer, and viral infections. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing downstream signaling pathways.
Interaction studies have focused on understanding how this compound interacts with specific enzymes or receptors. The compound's structural features allow it to form significant interactions that enhance binding affinity and specificity towards its targets, a crucial property for potential therapeutic efficacy.
Structural Analogs
Several compounds share structural similarities with this compound:
- 5-Bromo-2-(piperazin-1-yl)pyrimidine contains a piperazine ring instead of piperidine.
- 5-Bromo-2-(oxan-4-yl)pyrimidine has a similar oxane moiety but lacks piperidine.
- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine contains a dioxolane ring instead of oxane.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with structurally related compounds:
Key Observations
Substituent Effects: The oxan-4-yl group in the target compound improves water solubility compared to lipophilic groups like CF₃ () or Cl () . Piperidine vs. Piperazine: Piperidin-4-yl (6-membered ring) in the target compound vs.
Biological Relevance: GDC-0941 () demonstrates that morpholine (oxan-4-yl) substituents enhance kinase inhibition, suggesting the target compound may share similar PI3K/Akt pathway activity .
Synthetic Accessibility :
- The target compound’s dihydrochloride form () simplifies purification and formulation compared to neutral analogs like the CF₃ derivative () .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 2-(Piperidin-4-yl)-4-CF₃-pyrimidine | 4-Chloro-N-piperidin-4-ylpyrimidin-2-amine |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 3.2 | 2.1 |
| Water Solubility | High (dihydrochloride salt) | Low | Moderate |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Table 2: Pharmacological Potential
Biological Activity
The compound 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanism of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
The structure consists of a pyrimidine ring substituted with an oxane (tetrahydrofuran) moiety and a piperidine group. This unique combination suggests potential interactions with various biological targets.
1. Enzyme Inhibition
Research indicates that compounds similar to This compound often act as inhibitors of key enzymes involved in critical biological pathways. Notably, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt the synthesis of nucleotides, leading to reduced proliferation of cancer cells .
| Target Enzyme | Mechanism | Effect |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Inhibition of folate metabolism | Disruption of DNA synthesis |
| Glycinamide Ribonucleotide Formyltransferase | Dual inhibition | Antitumor activity |
2. Antitumor Activity
Several studies have demonstrated the antitumor potential of pyrimidine derivatives. For instance, compounds that inhibit DHFR have been associated with significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the cessation of DNA replication and subsequent apoptosis in malignant cells .
3. Case Studies
A notable case study involved the evaluation of a related compound in a murine model of melanoma. The compound exhibited a dose-dependent reduction in tumor size, attributed to its ability to induce apoptosis via the inhibition of DHFR and subsequent metabolic dysregulation .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of pyrimidine derivatives:
Q & A
Basic Question: What are the recommended synthetic routes for 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrimidine derivatives often involves multicomponent reactions or stepwise functionalization. For example, a one-step protocol using catalytic p-toluenesulfonic acid (PTSA) has been reported for analogous chromeno-pyrimidine systems, where 4-hydroxycoumarin, aldehydes, and thiourea are condensed under reflux . Key optimization parameters include:
- Catalyst loading : PTSA (10 mol%) enhances cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Reflux conditions (110–120°C) balance reaction rate and side-product formation.
For piperidine-substituted pyrimidines, post-synthetic modifications (e.g., nucleophilic substitution at the 2-position) may require inert atmospheres and anhydrous solvents to prevent hydrolysis .
Basic Question: How should researchers characterize the structural integrity of this compound?
Answer:
Rigorous spectroscopic and analytical methods are critical:
- ¹H/¹³C NMR : Identify proton environments (e.g., oxane and piperidine substituents). For example, piperidin-4-yl protons typically resonate at δ 2.5–3.5 ppm as multiplet signals .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities; piperidine chair conformations and oxane ring puckering have been observed in related compounds .
Advanced Question: How can computational modeling predict the pharmacokinetic properties of this compound?
Answer:
Computational tools like molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) are used to:
- Lipophilicity (LogP) : Assess membrane permeability; piperidine and oxane groups may enhance solubility via hydrogen bonding .
- Drug-likeness : Evaluate compliance with Lipinski’s rules. For example, the compound’s molecular weight (<500 Da) and hydrogen bond acceptors/donors should be calculated.
- Target binding : Docking studies with enzymes (e.g., kinases) can prioritize biological assays. A related pyrimidine derivative showed affinity for kinase ATP-binding pockets due to its planar heterocycle .
Advanced Question: What strategies resolve contradictions in biological activity data for piperidine-pyrimidine hybrids?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
- Structural analogs : Compare with compounds like 4-(4-methylpiperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine, where substituent electronegativity modulates bioactivity .
Advanced Question: How can researchers address challenges in synthesizing enantiomerically pure this compound?
Answer:
Chiral resolution techniques include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key cyclization steps .
- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Storage : Keep in airtight containers under nitrogen to prevent oxidation; hygroscopic analogs may require desiccants .
Advanced Question: How does the oxane ring influence the compound’s conformational flexibility and binding to biological targets?
Answer:
The oxane (tetrahydropyran) ring adopts a chair conformation, reducing steric hindrance and enabling hydrophobic interactions. Computational studies on similar chromeno-pyrimidines show that the oxane’s oxygen participates in hydrogen bonding with target proteins (e.g., kinases), enhancing binding affinity .
Advanced Question: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability : Test in human plasma at 37°C; piperidine derivatives often show moderate stability due to esterase susceptibility .
- Forced degradation studies : Expose to heat/light and identify degradation pathways using LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
